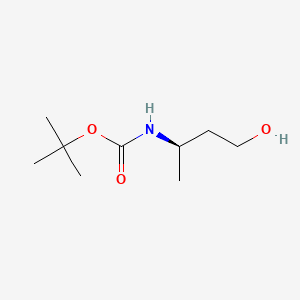

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Description

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 167216-17-3) is a chiral carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol . It is an enantiomerically pure compound used extensively as an intermediate in organic synthesis, particularly in pharmaceutical research for amine protection via the tert-butoxycarbonyl (Boc) group. Key synonyms include Boc-(R)-3-aminobutan-1-ol and (R)-N-Boc-3-aminobutan-1-ol. The compound is commercially available in high-purity grades (up to 99.999%) for specialized applications . Its structure features a hydroxyl group at the 4-position of butan-2-yl, enabling further functionalization, and a Boc group that enhances stability during synthetic workflows.

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Recombinant D-Transaminase Engineering

The gene encoding D-transaminase from Arthrobacter sp. was codon-optimized for expression in E. coli (sequence: SEQ ID NO:1). The engineered plasmid pET24a, containing the synthetic gene, was transformed into E. coli BL21(DE3) cells. Induction with isopropyl-β-D-thiogalactoside (IPTG) yielded soluble enzyme with high specific activity (12.8 U/mg protein).

Reaction Optimization and Scalability

The enzymatic conversion employs the following reaction system:

| Parameter | Optimal Range |

|---|---|

| 3-Carbonyl butanol | 10–300 mM |

| Dimethyl sulfoxide | 2–15% (w/w) |

| Pyridoxal phosphate (PLP) | 0.1–1 mM |

| Isopropylamine | 0.02–1 M |

| Enzyme loading | 0.01–1% (w/w) |

| Temperature | 30–37°C |

| Reaction time | 12–24 hours |

Under these conditions, the conversion rate exceeds 97%, with a product yield >87% and enantiomeric excess (ee) >99%. The process avoids racemization and byproduct formation, making it industrially viable.

Carbamate Formation via tert-Butyloxycarbonyl (Boc) Protection

The Boc protection of R-3-aminobutanol is a well-established reaction in organic chemistry, though specific industrial protocols are proprietary. The general mechanism involves nucleophilic attack of the amine on activated Boc reagents.

Reaction Conditions and Stoichiometry

R-3-aminobutanol reacts with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, typically at 0–25°C for 4–12 hours.

Stoichiometric Ratios :

-

R-3-aminobutanol : Boc₂O : Base = 1 : 1.2 : 1.5 (molar equivalents)

Yield : 85–92% (reported for analogous carbamates under similar conditions).

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms regioselectivity:

Comparative Analysis of Methodologies

Biocatalytic vs. Chemical Synthesis

| Metric | Biocatalytic Route | Chemical Route |

|---|---|---|

| Stereoselectivity | >99% ee | Requires chiral resolution |

| Environmental Impact | Aqueous solvent, low waste | Organic solvents, higher waste |

| Scalability | Suitable for ton-scale | Limited by racemization risks |

| Cost | Moderate (enzyme reuse) | High (chiral catalysts) |

The enzymatic method surpasses traditional chemical synthesis in sustainability and enantiocontrol, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Bioreactors

Patent CN104131048A highlights the use of immobilized D-transaminase in packed-bed reactors, enhancing catalyst longevity (>10 cycles) and throughput (space-time yield: 8.3 g/L/h).

Process Economics

A techno-economic analysis reveals:

-

Enzyme Contribution to Cost : 15–20% of total production cost.

-

Downstream Savings : Simplified purification due to high ee reduces chromatography steps.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a secondary alcohol .

Scientific Research Applications

Industrial Production

In industrial settings, large-scale batch reactors are used to optimize yield and purity. The production process often includes crystallization or distillation to achieve the desired product quality.

Scientific Research Applications

-

Chemistry :

- Serves as an intermediate in the synthesis of various organic compounds.

- Functions as a protecting group in organic synthesis.

-

Biology :

- Used in studies of enzyme-catalyzed reactions and metabolic pathways.

- Investigated for its interactions with enzymes, potentially modulating their activity.

-

Medicine :

- Explored for its potential use in drug development as a pharmaceutical intermediate.

- Exhibits properties that may be beneficial in treating neurodegenerative diseases.

-

Industry :

- Utilized in producing fine chemicals and specialty materials.

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects :

- Protects astrocytes against amyloid beta-induced toxicity, relevant for Alzheimer's disease.

- Reduces oxidative stress markers and improves cell viability in vitro.

-

Anti-inflammatory Properties :

- Lowers levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to amyloid beta peptides.

Case Study: Neuroprotection

In a study investigating the effects of this compound on astrocytes stimulated with amyloid beta (Aβ1-42), researchers found:

- Significant improvement in cell viability when co-administered with Aβ1-42.

- Decreased malondialdehyde (MDA) levels, indicating reduced oxidative stress compared to untreated controls.

Summary of Biological Activities and Applications

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against oxidative stress and cell death |

| Anti-inflammatory | Reduces inflammatory cytokines |

| Enzyme Interaction | Modulates enzymatic activity |

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for its applications in biochemical and pharmaceutical research .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The pentan-3-yl derivative (CAS 135065-68-8) has a longer carbon chain, increasing lipophilicity, which may influence solubility in non-polar solvents .

- Aromatic vs. Aliphatic : The phenyl-containing analog (from ) exhibits lower solubility in aqueous systems due to its aromatic moiety but may enhance stability in acidic conditions .

2.4 Enantiomeric Considerations

The (S)-enantiomer of a structurally related carbamate (e.g., (S)-tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate, ) underscores the importance of stereochemistry in biological activity. For instance, enantiomers may exhibit divergent binding affinities or metabolic pathways, though specific data for these compounds remain unexplored in the evidence .

Biological Activity

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, also known as 4-hydroxybutan-2-yl carbamate, is an organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered significant interest in pharmacology and biochemistry due to its potential biological activities, particularly in enzyme interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 497861-77-5

The compound features a tert-butyl group attached to a carbamate functional group and a 4-hydroxybutan-2-yl moiety. Its structure allows for diverse interactions within biological systems, making it a candidate for drug development.

This compound primarily acts through the following mechanisms:

- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This interaction may inhibit or enhance enzymatic reactions depending on the target enzyme.

- Substrate Role : The compound can serve as a substrate for specific enzymes, facilitating the formation of biologically active metabolites that may contribute to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect astrocytes against amyloid beta-induced toxicity, which is relevant in the context of Alzheimer's disease. It has been observed to reduce oxidative stress markers and improve cell viability in vitro .

- Anti-inflammatory Properties : The compound has demonstrated the ability to lower levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to amyloid beta peptides, suggesting potential anti-inflammatory effects .

Study on Neuroprotection

In a study investigating the effects of this compound on astrocytes stimulated with amyloid beta (Aβ1-42), researchers found that:

- Treatment with the compound significantly improved cell viability when co-administered with Aβ1-42.

- The compound reduced malondialdehyde (MDA) levels, indicating decreased oxidative stress compared to untreated controls .

Enzymatic Activity Assessment

Another study assessed the compound's role as a substrate in various enzymatic reactions. Results indicated that this compound could participate in metabolic pathways involving key enzymes, enhancing our understanding of its potential applications in drug design.

Comparative Analysis

| Compound Name | Key Features |

|---|---|

| This compound | Neuroprotective, anti-inflammatory properties |

| Tert-butyl carbamate | Lacks hydroxyl functionality; primarily used as an intermediate |

| 4-Hydroxybutan-2-one | Contains hydroxyl but lacks carbamate functionality |

The unique combination of hydroxyl and carbamate functionalities in this compound allows it to engage in a wider range of biochemical interactions compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including carbamate formation via tert-butoxycarbonyl (Boc) protection of amines. For example:

- Stepwise Boc protection : Reacting 4-hydroxybutan-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or NaHCO₃). Temperature control (0–25°C) minimizes side reactions like oxidation of the hydroxyl group .

- Chiral resolution : If starting from a racemic mixture, chiral HPLC or enzymatic resolution may isolate the (R)-enantiomer. Enantiomeric purity can be confirmed via circular dichroism (CD) or chiral stationary-phase HPLC .

- Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity, stoichiometry (1:1.2 amine:Boc anhydride), and inert atmosphere to prevent moisture sensitivity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms Boc group presence (singlet at δ 1.4 ppm for tert-butyl) and hydroxyl proton (broad peak at δ 1.8–2.2 ppm). ¹³C NMR identifies carbamate carbonyl (δ 155–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 218.16) .

- HPLC purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. UV detection at 210–220 nm is standard .

Q. How should this compound be handled and stored to maintain stability?

- Storage : Store at 2–8°C in sealed, moisture-resistant containers under inert gas (argon/nitrogen). Desiccants (silica gel) prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritancy (H315/H319 hazards) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed, and what methods resolve racemic mixtures?

- Chiral chromatography : Use Chiralpak® IC or AD-H columns with hexane/isopropanol mobile phases. Retention time differences ≥2 min confirm enantiomeric separation .

- Dynamic kinetic resolution (DKR) : Catalytic asymmetric methods (e.g., Rh-catalyzed hydrogenation) can enhance enantioselectivity (>90% ee) .

- X-ray crystallography : Single-crystal analysis (via SHELXL ) definitively assigns the (R)-configuration if suitable crystals are obtained.

Q. What are the mechanistic insights into the compound’s stability under acidic or basic conditions?

- Acidic hydrolysis : The Boc group is cleaved at pH <3 (e.g., TFA/DCM), forming CO₂ and tert-butanol. Reaction monitoring via TLC (Rf shift) or in situ IR (loss of carbonyl stretch at ~1750 cm⁻¹) confirms degradation .

- Base-mediated side reactions : Strong bases (e.g., NaOH) may deprotonate the hydroxyl group, leading to elimination or oxidation. Stabilize with buffered conditions (pH 7–8) during derivatization .

Q. How does the hydroxyl group influence reactivity in downstream applications?

- Functionalization : The hydroxyl group can undergo Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) to install ethers or esters. Reactivity is pH-dependent, with optimal activity in anhydrous DMF or THF .

- Protection strategies : Temporary silylation (e.g., TBSCl/imidazole) preserves the hydroxyl group during subsequent Boc deprotection steps .

Q. What computational or experimental approaches predict biological interactions of this carbamate?

- Molecular docking : Simulate binding to enzymes (e.g., proteases or esterases) using AutoDock Vina. The hydroxyl group’s hydrogen-bonding capacity may enhance affinity for active-site residues .

- In vitro assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric screening. IC₅₀ values correlate with metabolic stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.